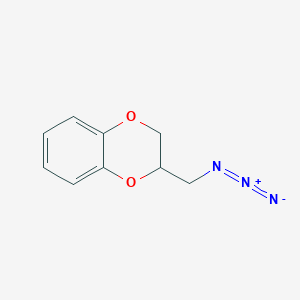
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features an azidomethyl group attached to a dihydrobenzodioxine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the introduction of an azidomethyl group to the dihydrobenzodioxine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion. This can be achieved by reacting the corresponding halomethyl derivative of dihydrobenzodioxine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, given the potentially hazardous nature of azides. The process would typically include steps for the safe handling and disposal of azide reagents, as well as purification methods such as column chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Trimethylphosphine and water.
Cycloaddition: Copper(I) catalysts and alkynes.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of the corresponding amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
作用機序
The mechanism of action of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine largely depends on the specific reaction it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various molecular targets. The azide group can also be reduced to an amine, which can participate in further chemical reactions .
類似化合物との比較
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can be compared with other azidomethyl derivatives and dihydrobenzodioxine compounds:
Similar Compounds: 2-Azidomethyl-2-methyl-3-hydroxypropionic acid, azidomethylbenzene.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
3-(azidomethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2 |
InChIキー |
AOQZJEWCWSLOCI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2O1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

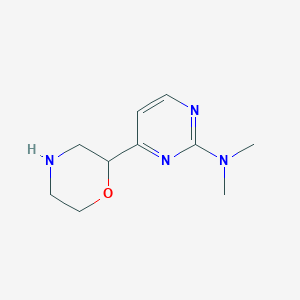
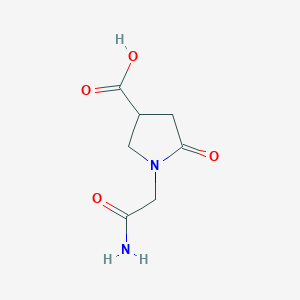
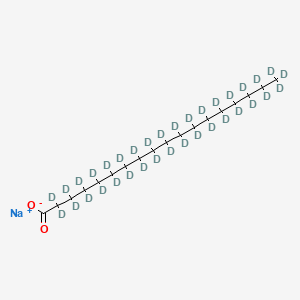
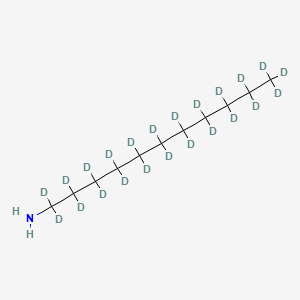
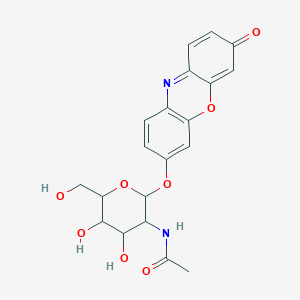
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
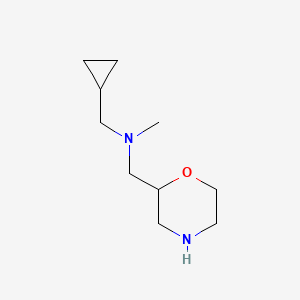

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
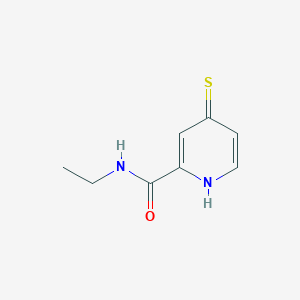
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
